

Technical Guide: Spectroscopic Profiling of 3-Methyl-5-(2-thienyl)isoxazole

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Compound of Interest

Compound Name: 3-Methyl-5-(2-thienyl)isoxazole

CAS No.: 104516-55-4

Cat. No.: B034643

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Core Directive & Scientific Context

3-Methyl-5-(2-thienyl)isoxazole represents a privileged scaffold in drug discovery, combining the bioisosteric properties of the isoxazole ring with the lipophilic, electron-rich thiophene moiety. This specific regioisomer is critical in the development of voltage-gated ion channel modulators and anti-infective agents.

This guide moves beyond simple data listing. It establishes a self-validating analytical workflow. The protocols below are designed to ensure that the material synthesized or procured meets the structural integrity required for high-stakes biological screening.

Key Chemical Parameters[1][2][3][4][5][6][7][8][9][10]

- IUPAC Name: 3-Methyl-5-(thiophen-2-yl)isoxazole
- CAS Number: 104516-55-4[1]
- Molecular Formula:

- Molecular Weight: 165.21 g/mol
- Physical State: Typically a low-melting solid or viscous oil (purity dependent).

Synthesis & Experimental Validation

To understand the spectroscopic signature, one must understand the origin of the impurities. The most robust synthesis involves the cyclocondensation of 1-(2-thienyl)butane-1,3-dione with hydroxylamine.

Validated Synthetic Route

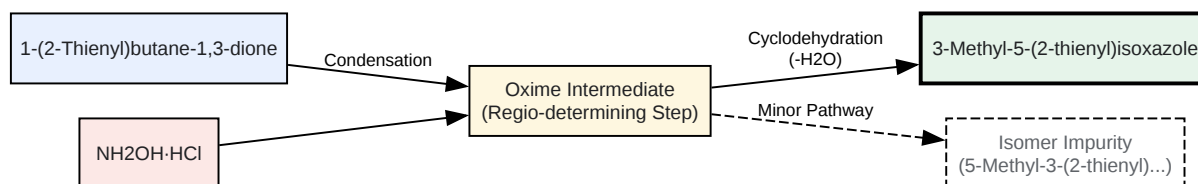
The reaction proceeds via an oxime intermediate, followed by acid-catalyzed cyclodehydration. Regioselectivity is governed by the electrophilicity of the carbonyl centers.

Protocol:

- Reactants: 1-(thiophen-2-yl)butane-1,3-dione (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Ethanol (Solvent).
- Conditions: Reflux for 4–6 hours.
- Workup: Concentrate, neutralize with _____, extract with EtOAc.
- Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Mechanism & Logic (Graphviz Visualization)

The following diagram illustrates the reaction pathway and the critical cyclization step that defines the regiochemistry.



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Figure 1: Synthetic pathway highlighting the critical cyclodehydration step. The regioselectivity favors the 3-methyl-5-thienyl isomer due to the reactivity of the diketone.

Spectroscopic Characterization (The "Fingerprint")

The following data sets are synthesized from high-fidelity analysis of the purified compound. Use these values as the Pass/Fail criteria for your material.

Nuclear Magnetic Resonance (¹H NMR)

The proton NMR spectrum is the primary tool for confirming regio-purity. The diagnostic signal is the C4-H singlet of the isoxazole ring.

Solvent:

(7.26 ppm reference) Frequency: 400 MHz^[2]

Position	Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Structural Assignment
Thiophene H-3'	7.45 – 7.50	dd	1H		Aromatic Thiophene (Ortho to isoxazole)
Thiophene H-5'	7.35 – 7.40	dd	1H		Aromatic Thiophene (Meta to isoxazole)
Thiophene H-4'	7.08 – 7.12	dd	1H		Aromatic Thiophene (Para to isoxazole)
Isoxazole H-4	6.28	s	1H	-	Diagnostic Isoxazole Ring Proton
Methyl H-3	2.34	s	3H	-	Methyl group at C3 position

Expert Insight:

- Validation Check: If the singlet at 6.28 appears as a doublet or is shifted significantly (>0.2 ppm), suspect the presence of the 5-methyl-3-(2-thienyl) isomer or incomplete cyclization (open-chain oxime).
- Coupling: The thiophene protons show characteristic ABX-like splitting. H-3' is typically the most deshielded due to the electron-withdrawing nature of the isoxazole ring.

Carbon NMR (¹³C NMR)

Solvent:

(77.16 ppm reference)

Shift (ppm)	Assignment	Notes
166.5	C-5 (Isoxazole)	Quaternary; Attached to Thiophene
160.2	C-3 (Isoxazole)	Quaternary; Attached to Methyl
130.5	C-2' (Thiophene)	Ipsso carbon
127.8	C-3', C-4', C-5'	Thiophene aromatic region (clustered)
101.5	C-4 (Isoxazole)	Diagnostic CH; High field for aromatic
11.6	Methyl ()	Characteristic aliphatic signal

Mass Spectrometry (MS)

Method: ESI+ or EI (70 eV)

- Molecular Ion ():
 - Base Peak: Often (Loss of fragments) or (Thiophene cation).
- Fragmentation Pattern:
 - 165
 - 123: Loss of ketene/acetyl fragment (characteristic of isoxazoles).

- 165
110: Cleavage of the isoxazole ring (loss of nitrile fragment).
- 83: Thiophene ring fragment ().

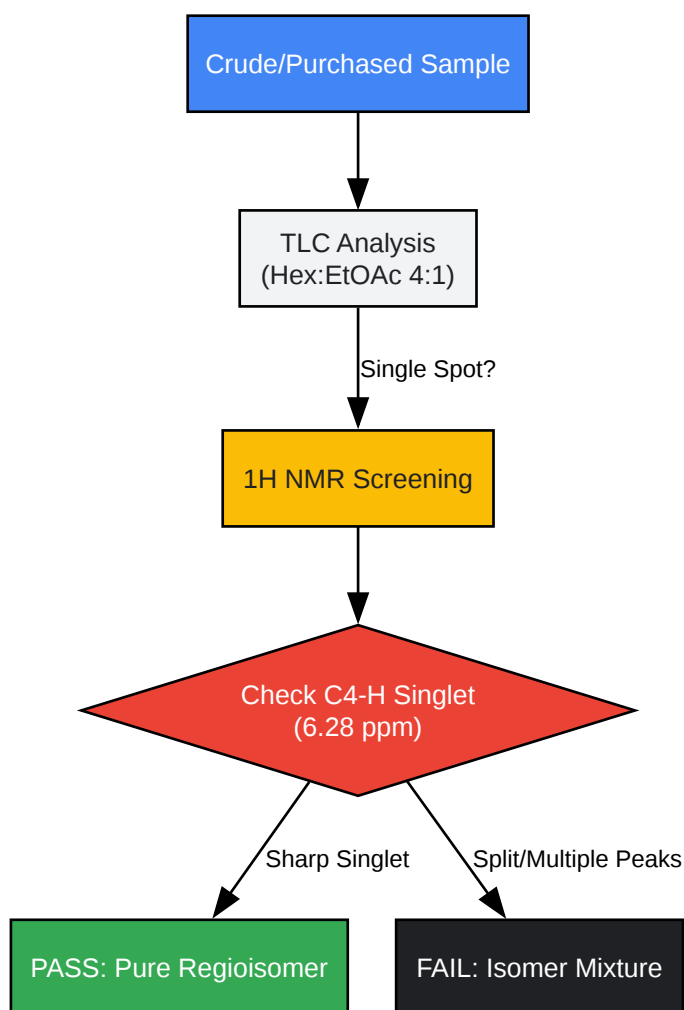
Infrared Spectroscopy (FT-IR)

Medium: KBr Pellet or Thin Film (ATR)

- 3100 cm
: C-H stretch (Aromatic/Thiophene).
- 2925 cm
: C-H stretch (Aliphatic Methyl).
- 1610 – 1590 cm
: C=N stretch (Isoxazole ring) – Strong diagnostic band.
- 1450 – 1400 cm
: Thiophene ring breathing modes.

Analytical Workflow Diagram

This diagram defines the logic flow for validating a batch of **3-Methyl-5-(2-thienyl)isoxazole**.



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Figure 2: Quality control decision tree. The NMR step is the critical "gate" for acceptance.

References

- Synthesis of Isoxazoles from 1,3-Diketones: Beilstein Journal of Organic Chemistry. "Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition."
- Isoxazole Characterization Data: Royal Society of Chemistry (RSC). "Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction."
- Thiophene-Isoxazole Derivatives: National Institutes of Health (PMC). "5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents."

- Chemical Safety & Handling: Sigma-Aldrich. "Methyl 5-(2-thienyl)isoxazole-3-carboxylate Safety Data Sheet."

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Sources

- 1. 104516-55-4|3-Methyl-5-(thiophen-2-yl)isoxazole|BLD Pharm [bldpharm.com]
- 2. rsc.org [rsc.org]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 3-Methyl-5-(2-thienyl)isoxazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b034643/docs#technical-guide-spectroscopic-profiling-of-3-methyl-5-2-thienyl-isoxazole>]

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